molecular formula C8H18ClN5O2 B13411849 2-Acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride

2-Acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride

Cat. No.: B13411849
M. Wt: 251.71 g/mol
InChI Key: YTRKLBQSEPVNMY-UHFFFAOYSA-N
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Description

. It is a derivative of arginine, an amino acid that plays a crucial role in various biological processes. This compound is used in analytical method development, method validation, and quality control applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride involves the acetylation of L-arginine. The reaction typically requires the use of acetic anhydride as the acetylating agent and a suitable solvent such as methanol or ethanol. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in bulk and supplied with comprehensive characterization data in accordance with regulatory guidelines .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .

Scientific Research Applications

2-Acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes involved in the urea cycle and nitric oxide synthesis. These interactions can modulate various physiological processes, including vasodilation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H18ClN5O2

Molecular Weight

251.71 g/mol

IUPAC Name

2-acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride

InChI

InChI=1S/C8H17N5O2.ClH/c1-5(14)13-6(7(9)15)3-2-4-12-8(10)11;/h6H,2-4H2,1H3,(H2,9,15)(H,13,14)(H4,10,11,12);1H

InChI Key

YTRKLBQSEPVNMY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)N.Cl

Origin of Product

United States

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